molecular formula C19H28O3 B12332995 Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate CAS No. 2070896-45-4

Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B12332995
CAS No.: 2070896-45-4
M. Wt: 304.4 g/mol
InChI Key: OQSWGGNBBDCUQC-UHFFFAOYSA-N
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Description

Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate is a chemical compound with the molecular formula C19H28O3 and a molecular weight of 304.42 g/mol. It is known for its utility in research and various chemical applications. The compound is characterized by its benzofuran structure, which is substituted with tert-butyl groups at positions 5 and 7, and an acetate group at position 3.

Properties

CAS No.

2070896-45-4

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

methyl 2-(5,7-ditert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C19H28O3/c1-18(2,3)13-9-14-12(8-16(20)21-7)11-22-17(14)15(10-13)19(4,5)6/h9-10,12H,8,11H2,1-7H3

InChI Key

OQSWGGNBBDCUQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OCC2CC(=O)OC

Origin of Product

United States

Preparation Methods

Key Pathway from Patent Literature

A patent (CN102942542A) outlines a cascade sequence starting from substituted phenols to form the dihydrobenzofuran scaffold. The synthesis involves:

  • Oxidation and Cyclization :
    • Starting material: 4-acetylaminohydroxyphenylarsonic acid 5-chloro-2,3-dihydrobenzofuran-7-carboxylate methyl ester.
    • Oxidation with sodium periodate (NaIO₄) in ethyl acetate/water, catalyzed by ruthenium trichloride (RuCl₃) and benzyltriethylammonium chloride, yields an aldehyde intermediate.
    • Cyclization under acidic conditions forms the dihydrobenzofuran ring.
  • tert-Butyl Group Introduction :

    • Friedel-Crafts alkylation using tert-butyl halides or tert-butanol with Lewis acids (e.g., AlCl₃) introduces tert-butyl groups at the 5- and 7-positions.
    • Example: Reaction of phenol derivatives with 2-methylpropene and potassium carbonate in acetone achieves tert-butyl ether formation.
  • Esterification :

    • The acetic acid side chain at position 3 is esterified using methanol and sulfuric acid or via Mitsunobu conditions.

Yield : The patent reports a 70% yield for the cyclization step and 89% for hydrolysis to the carboxylic acid intermediate. Final esterification typically achieves >85% yield.

Palladium-Catalyzed Cyclization and Cross-Coupling

Suzuki-Miyaura Coupling for tert-Butyl Substitution

This method leverages palladium catalysts to assemble the benzofuran core while introducing substituents:

  • Cyclization :
    • A palladium-catalyzed tandem cyclization/Suzuki coupling reaction forms the dihydrobenzofuran ring. For example, 6-acetoxy-β-pyrone reacts with tert-butyl-substituted aryl boronic acids to yield 5,7-di-tert-butyl intermediates.
  • Acetylation :
    • The 3-acetic acid moiety is introduced via Michael addition or nucleophilic substitution. Methylation with dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) completes the ester.

Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base: K₂CO₃ or Et₃N.
  • Solvent: THF or DMF at 70–100°C.

Yield : Suzuki couplings achieve 70–90% yields, while esterification exceeds 90%.

Electrochemical Synthesis for Green Chemistry Applications

Cathodic Coupling of Phenols and Alkenes

An eco-friendly approach utilizes electrochemical oxidation to generate phenoxy cations, which react with alkenes to form dihydrobenzofurans:

  • Reaction Setup :
    • Phenol derivatives (e.g., 5-tert-butyl-2-methoxyphenol) are electrolyzed in LiClO₄/CH₃NO₂ with 2-methyl-2-butene.
    • A glassy carbon electrode facilitates oxidation, generating reactive intermediates that undergo [3+2] cycloaddition.
  • Post-Functionalization :
    • The resulting 3-hydroxyacetone intermediate is acetylated using acetic anhydride and methylated to form the ester.

Yield : Electrochemical steps achieve 60–75% conversion, with esterification yielding >80%.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Oxidative Cyclization Oxidation, alkylation, esterification 70–89 High regioselectivity Multi-step, toxic reagents (RuCl₃)
Palladium Catalysis Suzuki coupling, acetylation 70–90 Modular substituent introduction Costly catalysts, inert conditions
Electrochemical Cycloaddition, methylation 60–80 Solvent efficiency, mild conditions Scalability challenges

Optimization Strategies and Challenges

tert-Butyl Group Stability

  • tert-Butyl groups are prone to acid-catalyzed cleavage. Using non-acidic conditions (e.g., NaH/THF for alkylation) mitigates decomposition.
  • Steric hindrance from tert-butyl groups slows reaction kinetics; elevated temperatures (80–100°C) improve rates.

Esterification Efficiency

  • Mitsunobu conditions (DIAD, PPh₃) enhance esterification yields (>95%) compared to traditional H₂SO₄/MeOH.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Research

Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate has been studied for its potential as a pharmacological agent. Research indicates that derivatives of benzofuran compounds can act as allosteric enhancers of GABAB receptors, which are implicated in anxiety modulation. For instance:

  • Enhancement of GABAB Receptors : Studies have shown that related compounds can significantly modify the GABA concentration-response curve, increasing both potency and efficacy in experimental models . This suggests that this compound may have similar properties worthy of investigation.

Antioxidant Properties

Compounds in this class often exhibit antioxidant activities due to their structural characteristics. The presence of di-tert-butyl groups enhances their ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Materials Science

Due to its unique chemical structure, this compound may find applications in materials science as a building block for synthesizing polymers or other advanced materials. Its lipophilic nature could enhance the compatibility of polymers with biological systems.

Research has focused on the biological activities of benzofuran derivatives, including this compound. For example:

  • GABAB Receptor Modulation : In studies involving CHO-Galpha16-hGABA(B1a,2a) cells and rat hippocampal slices, derivatives demonstrated significant modulation effects on GABAB receptors . This points towards potential therapeutic applications in treating anxiety disorders.
  • Antioxidant Activity : Investigations into similar compounds have revealed their capacity to act as effective antioxidants in various biological systems . These findings suggest that this compound could be explored further for its protective effects against oxidative damage.

Mechanism of Action

The mechanism by which Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate exerts its effects involves interactions with specific molecular targets. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one: Similar in structure but with different substituents on the benzofuran ring.

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific research applications where these properties are advantageous.

Biological Activity

Methyl 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetate is a chemical compound notable for its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H28O3
  • Molecular Weight : 304.4 g/mol
  • CAS Number : 2070896-45-4

The compound features a benzofuran moiety with two tert-butyl groups and an acetate functional group. The presence of these substituents enhances its lipophilicity, which is crucial for its interaction with biological systems .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing substituted benzofurans and appropriate acylating agents.
  • Oxidation Processes : Employing oxidizing agents to modify precursor compounds into the desired structure.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, dihydrobenzofuran derivatives have shown cytotoxic effects in various human cancer cell lines. A study highlighted that modifications to the dihydrobenzofuran structure could enhance or diminish its anticancer properties. Specifically, methylation and alterations in the side chain were found to influence cytotoxic activity against tumor cells .

CompoundCell LineIC50 (µM)Activity
2bSK-Hep-110Antitumor
MDA-MB-2318Antitumor
NUGC-315Antitumor

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.06
Escherichia coli0.25
Pseudomonas aeruginosa0.15

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections .

The biological activity of this compound is believed to involve interactions with cellular targets such as:

  • Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, affecting cell division and growth.
  • Enzyme Inhibition : Potential interactions with enzymes involved in cancer progression or microbial resistance mechanisms.

Case Studies

  • Anticancer Screening : In a study involving a panel of 60 human cancer cell lines, derivatives of dihydrobenzofuran showed varied levels of cytotoxicity. The most effective compounds were further analyzed for their mechanism of action against specific cancer types .
  • Antimicrobial Testing : A series of dihydrobenzofuran derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced their antimicrobial efficacy compared to standard antibiotics .

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